molecular formula C7H4ClNO2S2 B2790132 1,3-Benzothiazole-5-sulfonyl chloride CAS No. 227278-83-3

1,3-Benzothiazole-5-sulfonyl chloride

Cat. No.: B2790132
CAS No.: 227278-83-3
M. Wt: 233.68
InChI Key: LDHVFSWXNMEGPU-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

5-Benzothiazolesulfonyl chloride, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in bacterial cells.

Mode of Action

It is known that benzothiazole derivatives interact with their targets and inhibit their function, leading to antibacterial activity . The interaction between the compound and its targets likely involves the formation of covalent or non-covalent bonds, which can disrupt the normal function of the targets and lead to cell death.

Biochemical Pathways

The biochemical pathways affected by 5-Benzothiazolesulfonyl chloride are those associated with its targets. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase prevents DNA replication . The inhibition of these and other targets disrupts essential biochemical pathways in bacterial cells, leading to cell death.

Pharmacokinetics

It has been reported that some benzothiazole derivatives have good bioavailability when administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of 5-Benzothiazolesulfonyl chloride would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the action of 5-Benzothiazolesulfonyl chloride is the inhibition of its targets, leading to disruption of essential biochemical pathways and ultimately cell death . This makes it a potential candidate for the development of new antibacterial agents.

Action Environment

The action of 5-Benzothiazolesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets. Additionally, the presence of other compounds can affect the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzothiazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative .

Scientific Research Applications

1,3-Benzothiazole-5-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-5-sulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzothiazole ring. This makes it particularly useful in certain synthetic applications where other benzothiazole derivatives may not be as effective .

Properties

IUPAC Name

1,3-benzothiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHVFSWXNMEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227278-83-3
Record name 1,3-benzothiazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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